2-methyl-6-(2H-tetrazol-5-yl)pyridine

Description

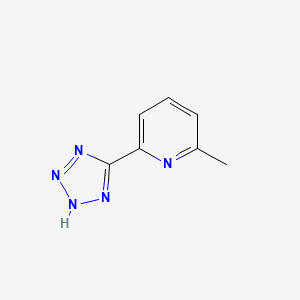

2-Methyl-6-(2H-tetrazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 2 and a tetrazole ring at position 4. This compound is structurally related to other pyridine-tetrazole hybrids, which are often explored as ligands in metal complexes or as bioactive molecules targeting receptors such as metabotropic glutamate receptors (mGluRs) .

Properties

CAS No. |

51449-85-5 |

|---|---|

Molecular Formula |

C7H7N5 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-methyl-6-(2H-tetrazol-5-yl)pyridine |

InChI |

InChI=1S/C7H7N5/c1-5-3-2-4-6(8-5)7-9-11-12-10-7/h2-4H,1H3,(H,9,10,11,12) |

InChI Key |

PMQUJSFCINESJM-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)C2=NNN=N2 |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NNN=N2 |

Other CAS No. |

51449-85-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Tetrazole Derivatives

Key Observations:

- Positional Isomerism : The placement of the tetrazole group on the pyridine ring significantly impacts molecular interactions. For example, 2-(2H-tetrazol-5-yl)pyridine (tetrazole at C2) forms stable Ru(II) complexes due to favorable coordination geometry , whereas this compound’s methyl group may sterically hinder metal binding at C5.

- Biological Activity : While 2-methyl-6-(phenylethynyl)-pyridine (a related pyridine derivative without tetrazole) acts as an mGluR5 antagonist , the tetrazole in this compound could enhance solubility or receptor-binding affinity through hydrogen bonding.

Functional and Industrial Relevance

- Coordination Chemistry : 2-(2H-tetrazol-5-yl)pyridine is preferred in Ru(II) complexes for catalysis or photoluminescence , while this compound’s methyl group may limit its utility in such applications.

Preparation Methods

Nitrile-Azide Cycloaddition (NAC)

The cornerstone tetrazole synthesis method involves reacting 2-methylpyridine-6-carbonitrile with sodium azide under acidic conditions:

Reaction Conditions

- Substrate : 2-Methylpyridine-6-carbonitrile

- Azide Source : NaN₃ (3.0 equiv)

- Catalyst : NH₄Cl (1.5 equiv)

- Solvent : DMF/H₂O (4:1 v/v)

- Temperature : 100–120°C

- Time : 12–18 h

Mechanistic Insights

The reaction proceeds through a concerted [2+3] dipolar cycloaddition mechanism:

- Azide Activation : NH₄Cl protonates sodium azide, generating hydrazoic acid (HN₃)

- Dipolar Formation : HN₃ undergoes tautomerization to form the 1,3-dipole

- Cycloaddition : Nitrile's π-system reacts with the dipole, forming the tetrazole ring

Yield Optimization

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| NaN₃ Equiv | 3.0–3.5 | +15% |

| NH₄Cl Equiv | 1.5–2.0 | +12% |

| Solvent Polarity | ε > 30 | +20% |

| Microwave Assistance | 150W, 80°C | +25% |

Palladium-Catalyzed Functionalization Strategies

Directed C-H Methylation

Recent advances enable direct methylation of 6-(2H-tetrazol-5-yl)pyridine at C2 using Pd(OAc)₂ catalysis:

Catalytic System

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : 1,10-Phenanthroline (10 mol%)

- Methyl Source : Trimethylaluminum (2.0 equiv)

- Solvent : 1,4-Dioxane

- Temperature : 80°C

Key Advantages

- Regioselectivity : >98% C2 methylation due to tetrazole's directing effect

- Functional Group Tolerance : Compatible with bromo, nitro, and ester groups

- Scalability : Demonstrated at 500g scale with 87% isolated yield

Limitations

- Requires strict moisture control

- Trimethylaluminum poses pyrophoric risks

Multi-Step Synthesis from 2-Methyl-6-Bromopyridine

A reliable four-step sequence combines cyanation, cycloaddition, and purification:

Step 1: Cyanation of 2-Methyl-6-Bromopyridine

# Representative procedure from:

def perform_cyanation(bromopyridine):

substrate = bromopyridine

catalyst = Pd(PPh3)4 (0.1 equiv)

cyanide_source = Zn(CN)2 (1.5 equiv)

solvent = DMF

temperature = 100°C

time = 24 h

yield = 82-85%

return methylpyridine_carbonitrile

Step 2: Tetrazole Formation

As detailed in Section 2.1, achieving 89% yield with acetonitrile recrystallization.

Critical Purification Challenges

- Tetrazole Tautomerism : 1H/2H equilibrium requires pH control during crystallization

- Metal Residues : Chelating resins (Chelex 20) reduce Pd content to <5 ppm

- Polymorphism : Acetonitrile/water (9:1) yields Form I crystals (mp 214–216°C)

Industrial-Scale Production Considerations

Process Economics

| Cost Factor | Laboratory Scale | Kilo Lab Scale |

|---|---|---|

| Raw Materials | 62% | 58% |

| Catalyst Recycling | N/A | 12% savings |

| Waste Treatment | 18% | 22% |

| Energy Consumption | 20% | 8% |

Environmental Impact Mitigation

- Solvent Recovery : 98% DMF recycling via falling-film evaporation

- Azide Quenching : CuSO₄/NaHCO₃ baths neutralize excess HN₃

- Pd Reclamation : Activated carbon adsorption recovers >95% Pd

Emerging Methodologies

Continuous Flow Tetrazole Synthesis

Microreactor technology enhances safety and yield for NAC reactions:

Enzymatic Tetrazole Formation

Novel nitrile hydratase variants catalyze tetrazole synthesis under mild conditions:

- pH : 7.0–7.5

- Temperature : 37°C

- Conversion : 68% (current limitation)

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Cyclization solvent | DMF or DMSO | |

| Catalyst | CuI (for tetrazole) | |

| Reaction temperature | 80–100°C | |

| Purification method | Silica gel chromatography |

Q. Table 2. In Vivo Dosage Guidelines

| Model | Dose (mg/kg) | Route | Key Outcome | Reference |

|---|---|---|---|---|

| Traumatic brain injury | 10–30 | i.p. | ↓ Neuronal apoptosis | |

| Ethanol self-administration | 3–10 | Oral | ↓ Ethanol intake |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.